2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid

Description

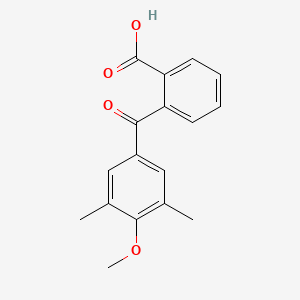

2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid is a benzoic acid derivative featuring a substituted benzoyl group at the ortho position of the benzoic acid core. The benzoyl substituent is modified with 3,5-dimethyl and 4-methoxy groups, conferring unique steric and electronic properties.

Properties

IUPAC Name |

2-(4-methoxy-3,5-dimethylbenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-10-8-12(9-11(2)16(10)21-3)15(18)13-6-4-5-7-14(13)17(19)20/h4-9H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXLSLRZGPNSHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation reaction, where a benzoyl chloride derivative reacts with a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) or halogenation using bromine (Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield benzoic acids, while reduction with NaBH4 can produce alcohols .

Scientific Research Applications

2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Affinity

Key analogs include 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid , which differ in substituent position and type. Computational docking studies reveal that these analogs exhibit lower ΔGbinding values compared to saccharin and acesulfame, suggesting stronger interactions with taste receptors T1R2 and T1R3. For instance:

- 2-(4-Methoxybenzoyl)benzoic acid : ΔGbinding = -7.2 kcal/mol (T1R2), -6.8 kcal/mol (T1R3)

Structural and Functional Analogues

(a) 3,5-Dimethoxybenzoic Acid Derivatives

- This derivative is used in organic synthesis .

(b) Phenoxy-Substituted Benzoic Acids

- 4-(3,5-Dimethylphenoxy)benzoic acid (CAS 925005-06-7): Replaces the benzoyl group with a phenoxy moiety, altering electronic distribution and reducing steric bulk. This compound is explored in materials science .

(c) Heterocyclic Derivatives

- Molecular weight: 247.25 g/mol .

Data Table: Key Properties of Selected Analogs

Biological Activity

2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C16H16O4

- Molecular Weight : 272.29 g/mol

The presence of methoxy and dimethyl groups contributes to its unique chemical properties, influencing its biological interactions.

Antiproliferative Effects

Research indicates that 2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 2.2 µM to 5.3 µM in inhibiting cell proliferation in lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. It demonstrated the ability to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells. The antioxidative activity was compared favorably against standard antioxidants like N-acetyl-L-cysteine (NAC) .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM . This suggests potential applications in treating bacterial infections.

Table 2: Antibacterial Activity

The biological activity of 2-(3,5-Dimethyl-4-methoxybenzoyl)benzoic acid is primarily attributed to its interaction with cellular pathways involved in proliferation and apoptosis. The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation, thereby inducing apoptosis in malignant cells.

Case Studies

- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an effective chemotherapeutic agent .

- Antioxidant Study : Another investigation assessed the antioxidant effects of the compound in HCT116 cells, demonstrating a significant reduction in reactive oxygen species (ROS), which are implicated in various diseases including cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.